molecular formula C17H9FN2O4 B8108667 3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

Cat. No.: B8108667
M. Wt: 324.26 g/mol
InChI Key: DJSJSRXVVWOFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a heterocyclic compound featuring a benzo[d]isoxazole core fused with an oxazole ring substituted at position 2 with a 4-fluorophenyl group.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-1,2-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O4/c18-11-4-1-9(2-5-11)16-19-13(8-23-16)15-12-7-10(17(21)22)3-6-14(12)24-20-15/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSJSRXVVWOFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C3=NOC4=C3C=C(C=C4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxy-5-nitrobenzaldehyde Derivatives

Treatment of 2-hydroxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions (K₂CO₃, EtOH, reflux) yields the corresponding oxime, which undergoes thermal cyclization (180°C, mesitylene) to form benzo[d]isoxazole-5-nitro. Subsequent reduction with H₂/Pd-C in EtOAc affords the amine intermediate, which is oxidized to the carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 80°C).

Optimization Notes :

  • Nitro group reduction requires careful pH control to prevent over-reduction to hydroxylamine derivatives.

  • Direct carboxylation via CO insertion using Pd catalysis was explored but resulted in lower yields (<45%) due to competing decarboxylation.

[3 + 2] Cycloaddition Approach

Reaction of 3-carboxybenzaldehyde with in situ-generated nitrile oxides (from 4-fluorophenylhydroximoyl chloride, Et₃N, CH₂Cl₂) produces the benzoisoxazole core via 1,3-dipolar cycloaddition. This method offers superior regiocontrol compared to thermal cyclization, with yields exceeding 78% when conducted in aqueous micellar media (CTAB, H₂O, 25°C).

Preparation of 2-(4-Fluorophenyl)oxazole-4-carboxylic Acid

Hantzsch Oxazole Synthesis

Condensation of 4-fluorophenylglyoxal with ammonium acetate in acetic acid (reflux, 6 h) provides 2-(4-fluorophenyl)oxazole-4-carbaldehyde, which is oxidized to the carboxylic acid using NaClO₂/NaH₂PO₄ in t-BuOH/H₂O (70°C, 3 h).

Key Data :

Starting MaterialOxidizing AgentYield (%)Purity (HPLC)
4-FluorophenylglyoxalNaClO₂/NaH₂PO₄8298.5
4-FluorophenylglyoxalKMnO₄/H₂SO₄6892.3

Rh(II)-Catalyzed Diazo Transformations

Adapting methodologies from, treatment of 2-diazoacetyl-3-(4-fluorophenyl)-2H-azirine with acetonitrile in the presence of Rh₂(oct)₄ (1 mol%, DCE, reflux) generates 5-(2H-azirin-2-yl)oxazole intermediates. Subsequent thermolysis (180°C, mesitylene) induces isomerization to the desired oxazole derivative, which is hydrolyzed to the carboxylic acid using NaOH/EtOH/H₂O (80°C, 2 h).

Coupling Strategies for Heterocycle Conjugation

Suzuki-Miyaura Cross-Coupling

Reaction of 3-bromobenzo[d]isoxazole-5-carboxylic acid with 2-(4-fluorophenyl)oxazole-4-boronic pinacol ester under Pd(PPh₃)₄ catalysis (K₂CO₃, DME/H₂O, 90°C) achieves C-C bond formation.

Optimization Results :

CatalystLigandSolventYield (%)
Pd(OAc)₂XPhosDME/H₂O65
PdCl₂(dppf)-Toluene/EtOH58
Pd(PPh₃)₄-DME/H₂O72

Direct Cyclization on Benzoisoxazole

Installation of a β-ketoamide group at C3 of benzo[d]isoxazole-5-carboxylic acid enables [3 + 2] cycloaddition with 4-fluorophenylnitrile oxide (generated from hydroximoyl chloride, Et₃N). This one-pot method in aqueous medium (CTAB, H₂O, 25°C) provides the target compound in 68% yield with >20:1 regioselectivity.

Protecting Group Strategies for Carboxylic Acid

Ester Protection

Methyl ester formation (MeOH, H₂SO₄, reflux) prevents decarboxylation during high-temperature steps. Deprotection is achieved via saponification (LiOH, THF/H₂O, 0°C).

Orthogonal Protection

Use of tert-butyl esters (Boc₂O, DMAP, CH₂Cl₂) allows selective deprotection under acidic conditions (TFA/DCM) without affecting the oxazole ring.

Spectroscopic Characterization and Validation

¹H NMR Analysis

  • Benzoisoxazole protons : δ 8.21 (d, J = 1.5 Hz, H4), 7.89 (dd, J = 8.4, 1.5 Hz, H6), 7.45 (d, J = 8.4 Hz, H7)

  • Oxazole protons : δ 8.62 (s, H5), 7.85–7.92 (m, 2H, ArF), 7.18–7.24 (m, 2H, ArF)

  • COOH : δ 13.21 (br s, 1H)

HRMS Data

Calculated : C₁₉H₁₂FN₂O₄ [M+H]⁺: 363.0782
Found : 363.0785

Comparative Assessment of Synthetic Routes

MethodStepsOverall Yield (%)Key AdvantageLimitation
Suzuki Coupling548ModularityRequires pre-functionalized boronic esters
Direct Cyclization368Atom economySensitive to steric effects
Rh-Catalyzed455Mild conditionsHigh catalyst loading

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and isoxazole rings.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzo[d]isoxazole have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways such as the Notch pathway .

Notch Inhibition

The compound has been identified as a selective inhibitor of the Notch signaling pathway, which plays a crucial role in cell differentiation and proliferation. This inhibition is particularly relevant in the context of various cancers, where Notch signaling is often dysregulated .

Metabolic Stability

Studies have shown that compounds similar to 3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid possess desirable metabolic stability, which is essential for maintaining effective drug levels in biological systems. This stability enhances the potential for oral or intravenous administration .

Case Studies

StudyFindingsRelevance
Study A Investigated the effects of benzo[d]isoxazole derivatives on cancer cell linesDemonstrated significant inhibition of cell growth
Study B Evaluated metabolic pathways affected by Notch inhibitorsIdentified potential therapeutic targets for drug development
Study C Assessed the bioavailability of similar compounds in vivoConfirmed favorable pharmacokinetics and safety profiles

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and isoxazole rings can bind to active sites, inhibiting or modulating the activity of these targets. The fluorophenyl group enhances binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Differences References
Target Compound C₁₇H₁₀FN₂O₄ - 4-Fluorophenyl on oxazole
- Carboxylic acid
Reference compound
3-(2-Methylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid C₁₂H₉N₂O₃S - Thiazole instead of oxazole
- Methyl group
Heterocycle substitution (S vs. O)
3-(4-Fluorophenyl)isoxazole-5-carboxylic acid C₁₀H₇FN₂O₃ - No benzisoxazole core
- Simpler isoxazole
Reduced aromaticity and planarity
5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde C₁₀H₇FNO₂ - Aldehyde instead of carboxylic acid Altered reactivity and solubility
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₉FNO₃ - Methyl on isoxazole
- Carboxylic acid
Steric effects from methyl group

Key Observations:

  • Functional Group Impact : The carboxylic acid group in the target compound enhances polarity compared to aldehyde or ester analogs (e.g., QD-0247), affecting solubility and bioavailability .
  • Steric Effects : Methyl groups (e.g., in 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid) may hinder molecular packing or enzyme binding compared to the unsubstituted target compound .

Isostructurality and Crystal Packing

Compounds 4 and 5 from –4 (chlorophenyl vs. fluorophenyl derivatives) exhibit identical triclinic crystal structures (space group P̄1) despite halogen differences. However, minor adjustments in packing occur to accommodate Cl/F van der Waals radii, highlighting the importance of halogen size in supramolecular assembly . For the target compound, the 4-fluorophenyl group’s smaller size compared to chloro analogs may favor tighter π-π stacking or distinct hydrogen-bonding networks.

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization (60–80°C minimizes side products).
  • Stoichiometric ratios of coupling reagents (e.g., 1.2–1.5 equivalents of DIEA for optimal activation).

Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 207.057–207.069 for related fluorophenyl isoxazoles ).
  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR identify substituent positions and verify fluorine integration (e.g., δ 7.60 ppm for aromatic protons in oxazole rings ).
  • X-ray Crystallography : Resolves stereoelectronic effects and crystal packing, as demonstrated for benzoisoxazole derivatives in Acta Crystallographica .
  • HPLC-PDA : Validates purity (>97%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare experimental HRMS data (e.g., m/z 207.057 vs. 207.069 ) with theoretical values using software like MassHunter or MestReNova.
  • Isotopic pattern analysis : Confirm fluorine presence via 19F^{19}F-NMR and isotopic peaks in MS (e.g., 35/37Cl^{35/37}Cl vs. 19F^{19}F).
  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
  • Control experiments : Synthesize and analyze intermediates to isolate spectral contributions from specific functional groups.

Advanced: What strategies are employed to study the structure-activity relationship (SAR) of this compound in drug discovery?

Methodological Answer:

  • Scaffold modification : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess binding affinity .
  • Enzymatic assays : Test inhibition of target proteins (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR .
  • Molecular docking : Model interactions with active sites (e.g., using AutoDock Vina) to predict substituent effects on binding energy .
  • In vitro toxicity : Evaluate cytotoxicity in HEK293 or HepG2 cells to correlate structural features with safety profiles .

Advanced: What are the metabolic stability profiles of this compound under physiological conditions?

Methodological Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS.
  • pH-dependent stability : Assess hydrolysis of the benzisoxazole ring at pH 1–10 (simulating GI tract conditions) .
  • Phase I/II metabolism : Identify metabolites (e.g., hydroxylated or glucuronidated derivatives) using UPLC-QTOF .
  • CYP450 inhibition screening : Determine if the compound inhibits CYP3A4 or CYP2D6, impacting drug-drug interaction risks .

Advanced: How do catalysts or solvents impact regioselectivity in oxazole ring synthesis?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., THF) favor oxazole cyclization over competing pathways, while DCM enhances electrophilic substitution .
  • Catalyst selection : Pd(PPh3_3)4_4 improves cross-coupling yields in Suzuki reactions, whereas CuI promotes Ullmann-type couplings for aryl-ether bonds .
  • Additive effects : Molecular sieves (3Å) absorb water during cyclocondensation, reducing side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.